2-[(Z)-2-(4-methylanilino)-1-nitroethenyl]cyclohexa-2,5-diene-1,4-dione
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Overview
Description
2-[(Z)-2-(4-methylanilino)-1-nitroethenyl]cyclohexa-2,5-diene-1,4-dione is a complex organic compound with a unique structure that includes both nitro and anilino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-2-(4-methylanilino)-1-nitroethenyl]cyclohexa-2,5-diene-1,4-dione typically involves the reaction of 4-methylaniline with a nitroethenyl derivative under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is carried out in large reactors with precise control over reaction parameters to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-2-(4-methylanilino)-1-nitroethenyl]cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The anilino group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts like aluminum chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted anilino derivatives.
Scientific Research Applications
2-[(Z)-2-(4-methylanilino)-1-nitroethenyl]cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the production of dyes and pigments due to its vibrant color.
Mechanism of Action
The mechanism of action of 2-[(Z)-2-(4-methylanilino)-1-nitroethenyl]cyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The anilino group can participate in binding interactions with proteins and enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2,5-bis(2-methylanilino)-1,4-benzoquinone
- 2,5-bis(phenylamino)-1,4-benzoquinone
Uniqueness
2-[(Z)-2-(4-methylanilino)-1-nitroethenyl]cyclohexa-2,5-diene-1,4-dione is unique due to the presence of both nitro and anilino groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
2-[(Z)-2-(4-methylanilino)-1-nitroethenyl]cyclohexa-2,5-diene-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c1-10-2-4-11(5-3-10)16-9-14(17(20)21)13-8-12(18)6-7-15(13)19/h2-9,16H,1H3/b14-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDJEDMMKFKDAG-ZROIWOOFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=C(C2=CC(=O)C=CC2=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C(/C2=CC(=O)C=CC2=O)\[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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